molecular formula C18H18O4 B14626292 Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate CAS No. 55091-49-1

Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate

Cat. No.: B14626292
CAS No.: 55091-49-1
M. Wt: 298.3 g/mol
InChI Key: TZCIKGUXQHNNPX-UHFFFAOYSA-N
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Description

Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by two benzene rings connected at the 1,1’ positions, with two methyl groups at the 6,6’ positions and two ester groups at the 3,3’ positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid.

    Reduction: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-diol.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is used in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with aromatic receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound with two connected benzene rings.

    3,3’-dimethylbiphenyl: Similar structure but without the ester groups.

    2,2’-dimethyl-1,1’-biphenyl: Another isomer with methyl groups at different positions.

Properties

CAS No.

55091-49-1

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 3-(5-methoxycarbonyl-2-methylphenyl)-4-methylbenzoate

InChI

InChI=1S/C18H18O4/c1-11-5-7-13(17(19)21-3)9-15(11)16-10-14(18(20)22-4)8-6-12(16)2/h5-10H,1-4H3

InChI Key

TZCIKGUXQHNNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2=C(C=CC(=C2)C(=O)OC)C

Origin of Product

United States

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